5-(3,4-Difluorophenyl)pyrimidin-2-ol is a chemical compound with the molecular formula . This compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with a 3,4-difluorophenyl group at the 5-position and a hydroxyl group at the 2-position. The presence of fluorine atoms in its structure enhances its reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and material science .
The synthesis of 5-(3,4-Difluorophenyl)pyrimidin-2-ol typically starts with commercially available 3,4-difluoroaniline and 2-chloropyrimidine. The primary method involves nucleophilic substitution where the amino group of 3,4-difluoroaniline attacks the electrophilic carbon of the chloropyrimidine under basic conditions. This reaction can be catalyzed by palladium in a Suzuki-Miyaura coupling process, which is known for its efficiency in forming carbon-carbon bonds .
The molecular structure of 5-(3,4-Difluorophenyl)pyrimidin-2-ol features:
5-(3,4-Difluorophenyl)pyrimidin-2-ol can participate in various chemical reactions:
The mechanism of action for 5-(3,4-Difluorophenyl)pyrimidin-2-ol involves its interaction with specific biological targets:
Experimental data on physical properties such as boiling point and density are often determined through standard laboratory techniques like differential scanning calorimetry or thermogravimetric analysis .
5-(3,4-Difluorophenyl)pyrimidin-2-ol has several significant applications:
Pyrimidine derivatives represent a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents. Their structural versatility enables targeted interactions with diverse biological targets, including kinases, receptors, and enzymes. The incorporation of fluorine atoms into these heterocyclic systems has revolutionized drug design, imparting enhanced bioavailability, metabolic stability, and target affinity. Fluorinated pyrimidines specifically exploit the unique electronic and steric properties of fluorine to optimize pharmacokinetic profiles, making them indispensable in contemporary pharmaceutical development [1] [2].
Fluorinated pyrimidines demonstrate significant advantages over their non-fluorinated counterparts:
Table 1: Impact of Fluorination on Pyrimidine Properties
Property | Non-Fluorinated Pyrimidine | Fluorinated Pyrimidine |
---|---|---|
Metabolic Half-life | Short (<1 hour) | Extended (2–8 hours) |
Aromatic π-Stacking Energy | Moderate | Enhanced |
log P | Low (-0.3 to 1.2) | Optimized (1.5–2.8) |
The 3,4-difluorophenyl moiety confers distinct advantages over mono-fluorinated or other difluorinated isomers:
The synthesis of 3,4-difluorophenol (CAS 2713-33-9), a key precursor for these systems, involves high-temperature hydrodehalogenation, yielding material with ≥98% purity (GC) and characteristic low melting point (35°C) [6]. This compound's commercial availability accelerates drug discovery efforts targeting resistant pathogens and oncology targets where fluorine-specific interactions are critical.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: